

Application Notes: Ancitabine in Combination Therapies for Cancer Treatment

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Compound of Interest		
Compound Name:	Ancitabine	
Cat. No.:	B1667388	Get Quote

Introduction

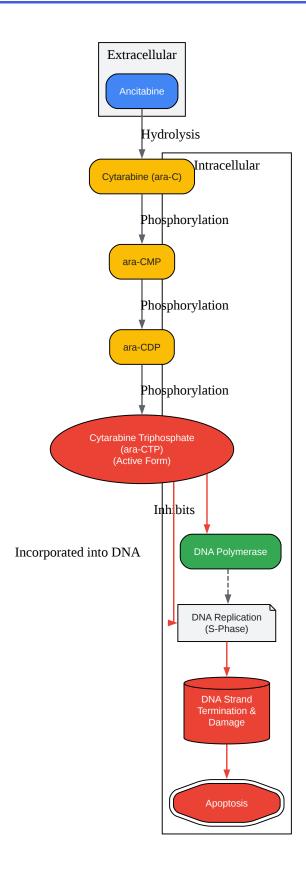
Ancitabine is a prodrug of the potent antineoplastic agent Cytarabine (ara-C), a cornerstone in the treatment of hematological malignancies, particularly acute myeloid leukemia (AML).[1][2] [3] Upon administration, Ancitabine is gradually hydrolyzed to Cytarabine, which is then intracellularly converted to its active triphosphate form, ara-CTP.[3][4][5] This active metabolite exerts its cytotoxic effects primarily by inhibiting DNA synthesis.[6] As a structural analogue of deoxycytidine triphosphate (dCTP), ara-CTP competes for incorporation into the DNA strand during the S phase of the cell cycle.[3][4] Its incorporation leads to chain termination, steric hindrance, and inhibition of DNA and RNA polymerases, ultimately resulting in S-phase cell cycle arrest and apoptosis.[3][4][6] The slow conversion of Ancitabine to Cytarabine is designed to provide a more sustained and consistent therapeutic effect compared to direct administration of Cytarabine.[3][4]

The rationale for using **Ancitabine** (as its active form, Cytarabine) in combination therapies is to enhance efficacy, overcome drug resistance, and target cancer cells through multiple mechanisms.[7][8] Synergistic combinations can allow for lower doses of individual agents, potentially reducing toxicity while achieving a greater therapeutic effect.[7]

Mechanism of Action and Relevant Signaling Pathways

Ancitabine's therapeutic action is mediated by its active form, Cytarabine, which induces replication stress and DNA damage. This triggers cellular signaling cascades that determine the cell's fate—either cell cycle arrest and DNA repair or apoptosis.





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Caption: Mechanism of Ancitabine action. (Max-width: 760px)

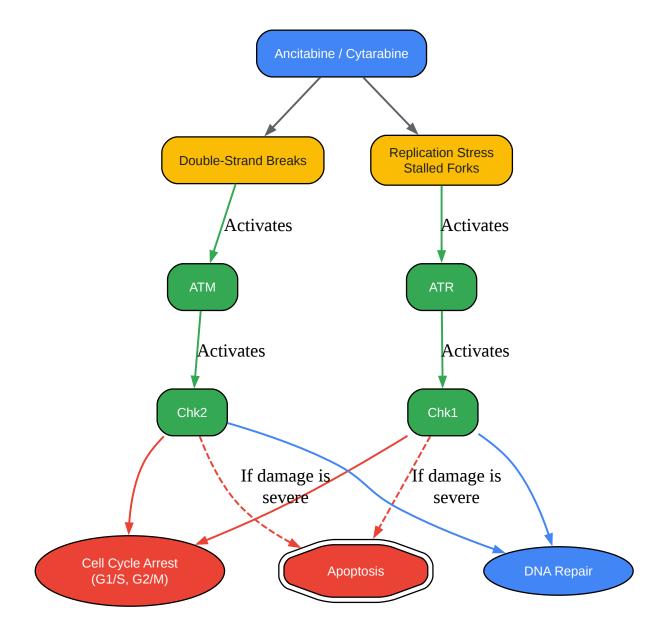


Methodological & Application

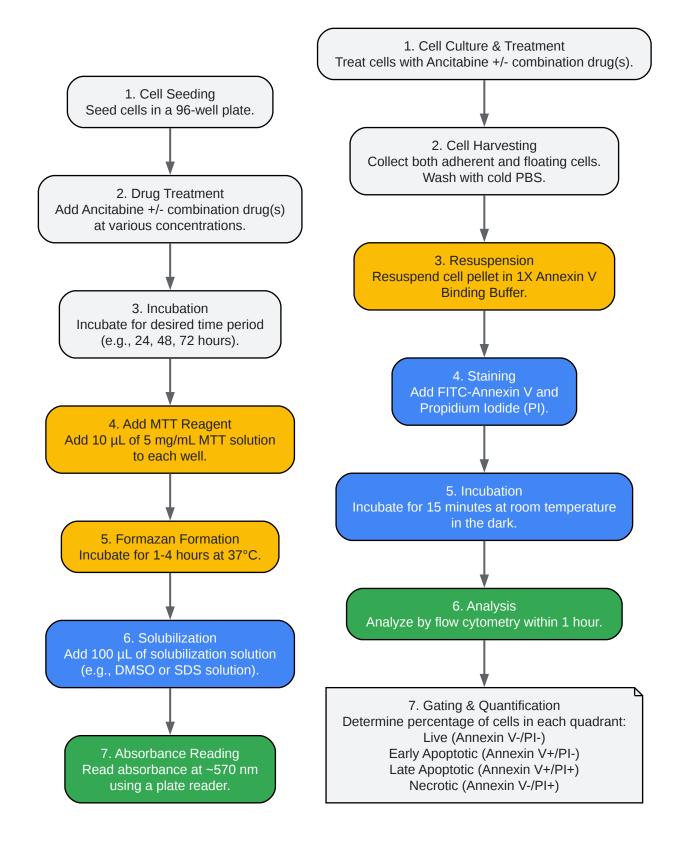
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The DNA damage induced by Cytarabine activates key checkpoint signaling pathways. These pathways, primarily the ATR/Chk1 and ATM/Chk2 axes, are crucial for sensing replication stress and double-strand breaks, respectively.[9] Their activation leads to cell cycle arrest, providing time for DNA repair. However, if the damage is irreparable, these pathways signal for the initiation of apoptosis.[9][10]

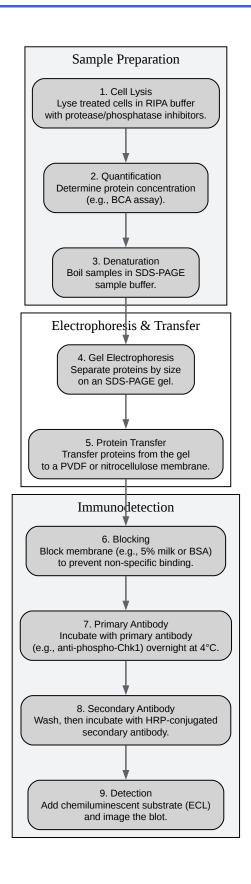












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